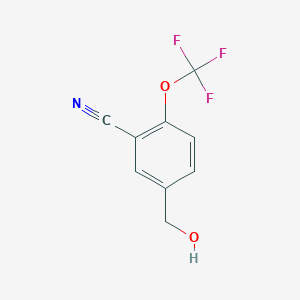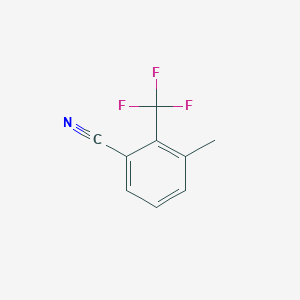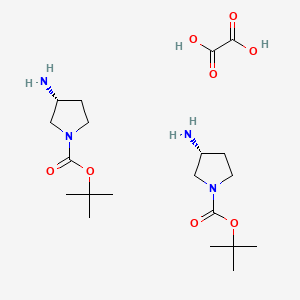
2-((5-Bromopyridin-2-yl)methoxy)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-Bromopyridin-2-yl)methoxy)ethanol is an organic compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom attached to the pyridine ring and an ethoxy group linked to the methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Bromopyridin-2-yl)methoxy)ethanol typically involves the reaction of 5-bromopyridine-2-methanol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 5-bromopyridine-2-methanol
Reagent: Ethylene oxide
Conditions: The reaction is usually conducted in the presence of a base, such as potassium carbonate, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-((5-Bromopyridin-2-yl)methoxy)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of 2-((5-bromopyridin-2-yl)methoxy)acetaldehyde or 2-((5-bromopyridin-2-yl)methoxy)acetic acid.
Reduction: Formation of 2-((5-pyridin-2-yl)methoxy)ethanol.
Substitution: Formation of 2-((5-substituted-pyridin-2-yl)methoxy)ethanol derivatives.
Aplicaciones Científicas De Investigación
2-((5-Bromopyridin-2-yl)methoxy)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((5-Bromopyridin-2-yl)methoxy)ethanol involves its interaction with specific molecular targets. The bromine atom and the ethoxy group play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromopyridine-2-methanol: Similar structure but lacks the ethoxy group.
2-(5-Bromopyridin-2-yl)ethanol: Similar structure but lacks the methoxy group.
5-Bromo-2-methoxypyridine: Similar structure but lacks the ethoxy group.
Uniqueness
2-((5-Bromopyridin-2-yl)methoxy)ethanol is unique due to the presence of both the bromine atom and the ethoxy group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H10BrNO2 |
|---|---|
Peso molecular |
232.07 g/mol |
Nombre IUPAC |
2-[(5-bromopyridin-2-yl)methoxy]ethanol |
InChI |
InChI=1S/C8H10BrNO2/c9-7-1-2-8(10-5-7)6-12-4-3-11/h1-2,5,11H,3-4,6H2 |
Clave InChI |
YYCMJYWLVHYVEX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1Br)COCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]azetidin-3-ol](/img/structure/B13885554.png)


![2-(2-methyl-1,3-dioxolan-2-yl)-N-[2-(2-thienyl)ethyl]butanamide](/img/structure/B13885570.png)

![2-Chloro-4-(1-methylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13885589.png)

![hexapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B13885597.png)


![[4-(4-Amino-3-methyl-phenoxy)-pyrimidin-2-yl]-(3-methoxy-phenyl)-amine](/img/structure/B13885618.png)

